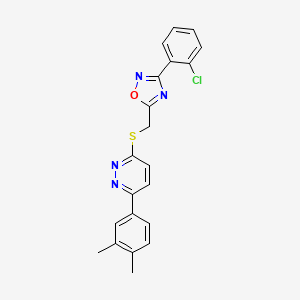
3-(2-Chlorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H17ClN4OS and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-Chlorophenyl)-5-(((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (CAS Number: 1115285-71-6) belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The chemical structure of the compound is characterized by a 1,2,4-oxadiazole ring fused with various functional groups that enhance its biological efficacy. The molecular formula is C21H17ClN4OS, with a molecular weight of 408.9 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds often function through multiple mechanisms, including:
- Inhibition of Enzymes : Oxadiazoles have been shown to inhibit critical enzymes involved in cancer progression such as thymidylate synthase, histone deacetylases (HDAC), and telomerase .
- Induction of Apoptosis : The compound has been reported to increase p53 expression and activate caspase pathways in cancer cell lines (e.g., MCF-7), leading to apoptosis .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives exhibit significant antimicrobial activity. For instance:
- Bacterial Inhibition : Compounds similar to the one have demonstrated effective antibacterial activity against various pathogens. One study reported EC50 values for related oxadiazole derivatives against Xanthomonas oryzae and other bacteria .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Molecular Docking Studies : Computational analyses suggest strong hydrophobic interactions between the compound and target proteins, which may enhance binding affinity and specificity for cancer-related enzymes .
- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest at specific phases (G1/S or G2/M), further contributing to their anticancer effects .
- Reactive Oxygen Species (ROS) Generation : Certain oxadiazoles can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
Case Study 1 : A study conducted on various 1,2,4-oxadiazole derivatives found that modifications in the chemical structure significantly influenced their anticancer potency. One derivative showed IC50 values against HDAC-1 comparable to established drugs like SAHA .
Case Study 2 : Another research effort focused on synthesizing novel oxadiazole derivatives that exhibited potent antibacterial activity against resistant strains of bacteria. Compounds were tested for their efficacy against both Gram-positive and Gram-negative bacteria .
Data Summary
属性
IUPAC Name |
3-(2-chlorophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-13-7-8-15(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)16-5-3-4-6-17(16)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNXBPWOGVFVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














